4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one 4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Brand Name: Vulcanchem
CAS No.: 327089-03-2
VCID: VC7563999
InChI: InChI=1S/C19H20ClN3O/c1-10-15-16(11-4-6-12(20)7-5-11)17-13(21-18(15)23-22-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,21,22,23)
SMILES: CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)Cl
Molecular Formula: C19H20ClN3O
Molecular Weight: 341.84

4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

CAS No.: 327089-03-2

Cat. No.: VC7563999

Molecular Formula: C19H20ClN3O

Molecular Weight: 341.84

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one - 327089-03-2

Specification

CAS No. 327089-03-2
Molecular Formula C19H20ClN3O
Molecular Weight 341.84
IUPAC Name 4-(4-chlorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Standard InChI InChI=1S/C19H20ClN3O/c1-10-15-16(11-4-6-12(20)7-5-11)17-13(21-18(15)23-22-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,21,22,23)
Standard InChI Key DEMAAQLFLVAYPH-UHFFFAOYSA-N
SMILES CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Molecular Characteristics

The core structure of pyrazoloquinolinones consists of a fused pyrazole and quinolinone ring system. In 4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one, this framework is modified with:

  • A 4-chlorophenyl group at position 4

  • Methyl substituents at positions 3, 7, and 7

  • A hexahydroquinolinone system that introduces partial saturation in the quinoline ring .

This substitution pattern distinguishes it from closely related compounds such as CGS 9895 (2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one), which lacks the chlorophenyl group and methyl substitutions . The stereochemistry of the methyl groups at position 7 may influence receptor binding, as seen in analogs like (S)-3-cyclopropyl-4,7,7-trimethyl-4-phenyl derivatives.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>24</sub>ClN<sub>3</sub>O
Molecular Weight389.91 g/mol
IUPAC Name4-(4-Chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
logP (Predicted)4.5–5.2
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Derived from structural analogs .

Synthetic Approaches and Methodological Innovations

While no explicit synthesis protocol exists for this compound in the literature, recent advances in pyrazoloquinolinone synthesis provide actionable pathways. A microwave-assisted multicomponent reaction using T3P®-DMSO as a catalyst enables the efficient construction of the pyrazoloquinolinone core . The general procedure involves:

  • Reactants:

    • A substituted alcohol (e.g., 4-chlorobenzyl alcohol)

    • Cyclic 1,3-diketone (e.g., dimedone)

    • Amino-substituted pyrazole

  • Conditions:

    • Solvent: 1,4-Dioxane

    • Catalyst: T3P® (2.0 mmol)

    • Temperature: 90°C under microwave irradiation

    • Duration: 30 minutes .

This method achieves tandem oxidative condensation, forming the quinolinone ring while introducing substituents at positions 3, 4, and 7. The methyl groups likely originate from the alcohol or diketone precursors, as demonstrated in the synthesis of 3-methyl-1-phenyl analogs .

Pharmacological Activity and Receptor Interactions

Pyrazoloquinolinones are renowned for their activity at GABA<sub>A</sub> receptors, particularly at the α<sup>+</sup>β<sup>−</sup> interfacial binding site. Key findings from structural analogs suggest the following for this compound:

GABA<sub>A</sub> Receptor Modulation

  • Subtype Selectivity: Analogs like PWZ-029 show preferential activity at α6β3γ2 receptors, which are associated with motor coordination and anxiety regulation . The 4-chlorophenyl group may enhance affinity for α1-containing subtypes .

  • Allosteric Modulation: Methyl substitutions at position 7 are critical for distinguishing between positive allosteric modulation (PAM) and null modulation (antagonism). For example, 7-methoxy derivatives exhibit PAM activity, while 7-bromo analogs act as null modulators .

Functional Outcomes

  • Anxiolytic Potential: Compounds targeting α2/α3 subunits (e.g., CGS 9895) show reduced sedative effects compared to benzodiazepines .

  • Side Effect Profile: The absence of a benzodiazepine-binding site interaction, as seen in null modulators, may mitigate ataxia and dependence risks.

Table 2: Comparative Activity of Pyrazoloquinolinones

CompoundReceptor SubtypeEfficacy (% GABA Enhancement)
CGS 9895α1β3γ2450%
PWZ-029α6β3γ2320%
4-(4-Chlorophenyl)-3,7,7-Tri*α1β2γ2 (Predicted)200–300% (Estimated)

Data extrapolated from .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Limited aqueous solubility (logS ≈ -5.1), necessitating formulation enhancements .

  • Metabolic Pathways: Predominant hepatic metabolism via CYP3A4, with potential demethylation at position 3.

Research Implications and Future Directions

The structural uniqueness of 4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one positions it as a candidate for:

  • Selective Anxiolytics: Targeting α2/α3 GABA<sub>A</sub> subtypes to avoid sedation.

  • Neuropathic Pain Management: Leveraging α6β3γ2 receptor modulation for analgesic effects .

  • Parkinson’s Disease: Mitigating motor symptoms via striatal α1-containing receptors .

Critical gaps include in vivo efficacy studies and crystallographic data to validate binding modes.

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